- Palladium-catalyzed asymmetric decarboxylative allylation of azlactone enol carbonates: Fast access to enantioenriched α-allyl quaternary amino acids, European Journal of Organic Chemistry, 2019, 2019(4), 732-741
Cas no 96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid)
96886-56-5 structure
Product Name:(2R)-2-amino-2-methyl-pent-4-enoic acid
N.o CAS:96886-56-5
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD00153479
CID:61870
PubChem ID:329761371
Update Time:2024-10-25
(2R)-2-amino-2-methyl-pent-4-enoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (R)-2-Amino-2-methylpent-4-enoic acid
- L-alpha-Allylalanine
- (2R)-2-amino-2-methylpent-4-enoic acid
- (R)-(+)-α-Allylalanine
- (R)-2-(2'-propylenyl) alanine
- (R)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2R)-
- alpha-methyl-D-Allylglycine
- H-alpha-All-L-Ala-OH
- (S)-2-Amino-2-methyl-4-pentenoic acid
- A-ALLYL-D-ALA
- AmbotzHAA5240
- D-A-ALLYLALANINE
- H-A-ALL-D-ALA-OH
- (2R)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (R)- (ZCI)
- (2R)-2-Azaniumyl-2-methylpent-4-enoate
- (R)-α-Allylalanine
- (2R)-2-amino-2-methyl-pent-4-enoic acid
- PS-12444
- AB04108
- AC-060
- (R)-(+)-
- CS-0089885
- (R)-a-Allylalanine (H-D-aMeGly(All)-OH)
- MFCD00153479
- A-Allylalanine
- SCHEMBL371079
- ALPHA-ALLYL-D-ALA
- (r)-alpha-allylalanine
- 96886-56-5
- (R)-(+)-alpha-Allylalanine, >=98.0% (HPLC)
- DTXSID00441959
- A-ALLYL-L-ALA
- AKOS016843850
- LT0126
- A inverted exclamation mark-Allyl-D-Ala
-
- MDL: MFCD00153479
- Inchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
- Chave InChI: QMBTZYHBJFPEJB-ZCFIWIBFSA-N
- SMILES: O=C([C@@](C)(CC=C)N)O
Propriedades Computadas
- Massa Exacta: 147.09000
- Massa monoisotópica: 129.078978594g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 3
- Complexidade: 133
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -2.1
- Superfície polar topológica: 63.3Ų
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 1.1±0.1 g/cm3
- Ponto de Fusão: No data available
- Ponto de ebulição: 226.2±33.0 °C at 760 mmHg
- Ponto de Flash: 90.6±25.4 °C
- Índice de Refracção: 1.484
- PSA: 72.55000
- LogP: 1.00050
- Pressão de vapor: 0.0±0.9 mmHg at 25°C
(2R)-2-amino-2-methyl-pent-4-enoic acid Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26
-
Identificação dos materiais perigosos:
- Condição de armazenamento:2-8°C
(2R)-2-amino-2-methyl-pent-4-enoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | A014933-50mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 50mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A014933-100mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 100mg |
$ 325.00 | 2022-06-08 | ||
| TRC | A014933-250mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 250mg |
$ 645.00 | 2022-06-08 | ||
| Chemenu | CM100705-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$469 | 2021-06-09 | |
| Chemenu | CM100705-5g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 5g |
$1408 | 2021-06-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03029-500mg |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 500mg |
¥7648.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03029-100mg |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 100mg |
¥2058.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R849782-250mg |
(R)-2-(2'-propylenyl)alanine |
96886-56-5 | >97% | 250mg |
1,188.00 | 2021-05-17 | |
| abcr | AB259179-1 g |
(R)-a-Allylalanine (>98%, >98%ee) (H-D-aMeGly(All)-OH); . |
96886-56-5 | 1g |
€892.00 | 2023-06-22 | ||
| Chemenu | CM100705-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$*** | 2023-05-29 |
(2R)-2-amino-2-methyl-pent-4-enoic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 12 h, 100 °C
1.2 Reagents: Amberlite IR 120
1.2 Reagents: Amberlite IR 120
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
Referência
- Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal Derivatives, Journal of the American Chemical Society, 2016, 138(1), 265-271
Método de produção 3
Condições de reacção
Referência
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids), Science of Synthesis, 2006, , 385-482
Método de produção 4
Condições de reacção
1.1 Reagents: 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate , Tetrachlorobis(tetrahydrofuran)titanium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium diisopropylamide
1.3 -
1.2 Reagents: Lithium diisopropylamide
1.3 -
Referência
- Study of a new asymmetric synthesis of α-amino acids, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(10), 124-129
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
Referência
- Chiral salen-metal complexes as novel catalysts for the asymmetric synthesis of α-amino acids under phase transfer catalysis conditions, Tetrahedron, 2001, 57(13), 2491-2498
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine, Journal of the Chemical Society, 1988, (1988), 305-12
Método de produção 7
Condições de reacção
Referência
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol Solvents: Toluene
1.2 -
1.2 -
Referência
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Copper, [[2,2′-[[(1R)-1-[[(phenylmethyl)thio]methyl]-1,2-ethanediyl]bis[(nitrilo… Solvents: Toluene ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Referência
- New chiral CuII salen complexes as catalysts for asymmetric synthesis of α-substituted α-amino acids under phase-transfer catalysis conditions, Hayastani Kimiakan Handes, 2005, 58(3), 65-73
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 9 h, 20 - 25 °C
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
Referência
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
1.2 Reagents: Silica
1.2 Reagents: Silica
Referência
- The influence of imine structure, catalyst structure and reaction conditions on the enantioselectivity of the alkylation of alanine methyl ester imines catalyzed by Cu(ch-salen), Tetrahedron Letters, 2001, 42(45), 8093-8096
Método de produção 12
Condições de reacção
Referência
- Enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids. Isosteres of asparagine, Tetrahedron, 1999, 55(34), 10413-10424
Método de produção 13
Condições de reacção
Referência
- Asymmetric synthesis of α-substituted D-amino acids via alkylation of glycine and alanine in chiral nickel(II) complexes, Khimicheskii Zhurnal Armenii, 1996, 49(1-3), 75-82
Método de produção 14
Condições de reacção
Referência
- Enantiospecific alkylations of alanine, Journal of the Chemical Society, 1998, (1998), 257-264
Método de produção 15
Condições de reacção
Referência
- Stereoselective synthesis of α-alkyl α-amino acids. Alkylation of 3-substituted 5H,10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-diones, Journal of Organic Chemistry, 1990, 55(20), 5437-9
Método de produção 16
Condições de reacção
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
Referência
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referência
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
Referência
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, Journal of the Chemical Society, 1985, (1985), 171-2
(2R)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- (2S,4R)-3-Benzoyl-2-(1,1-dimethylethyl)-4-methyl-4-(2-propen-1-yl)-5-oxazolidinone
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- L-Alanine, N-[(2-hydroxyphenyl)methylene]-, phenylmethyl ester
- L-Alanine, N-[(4-chlorophenyl)methylene]-, methyl ester
- [N(E)]-N-(Phenylmethylene)-L-alanine 1-methylethyl ester
- 5(4H)-Oxazolone, 2-(4-methoxyphenyl)-4-methyl-4-(2-propen-1-yl)-, (4R)-
(2R)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
(2R)-2-amino-2-methyl-pent-4-enoic acid Literatura Relacionada
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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